molecular formula C10H10F3NO2 B556579 (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 14464-68-7

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B556579
CAS RN: 14464-68-7
M. Wt: 233.19 g/mol
InChI Key: BURBNIPKSRJAIQ-QMMMGPOBSA-N
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Description

“(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” consists of a propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . The molecular formula is C10H10F3NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” include a predicted boiling point of 312.5±42.0 °C and a predicted density of 1.430±0.06 g/cm3 at 20 °C and 760 Torr . The molecular weight is 233.19 .

Scientific Research Applications

    • Application : This compound is used for studying enzyme-catalyzed reactions .
    • Method of Application : The compound is used as a substrate in the synthesis of diverse compounds .
    • Application : A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
    • Method of Application : The compound’s pKa is lowered by a key hydrogen bonding interaction with the protein .
    • Application : This compound is efficient in polymer production .
    • Application : The compound has shown some moderate antibacterial activity .
    • Method of Application : The compound was used as a reference model to investigate the physicochemical properties of carboxylic acid bioisosteres .
    • Application : The compound has been found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .
  • Scientific Field : Material Science
    • Application : This compound is used in the production of certain types of polymers .

properties

IUPAC Name

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBNIPKSRJAIQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

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